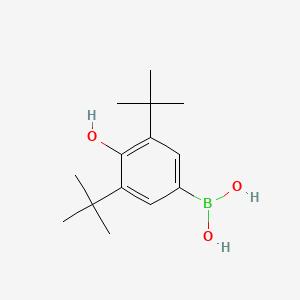![molecular formula C16H11ClN2O4 B3034594 2-Amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 194282-57-0](/img/structure/B3034594.png)
2-Amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of related 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles has been achieved through different methods. A clean and efficient method was developed using azido kojic acid and various 2-arylidinemalononitriles in the presence of NH4Cl as a catalyst in ethanol, which is considered a green solvent, resulting in excellent yields . Another approach involved a one-pot multi-component reaction at room temperature using urea as an inexpensive and environmentally benign organo-catalyst . Additionally, an ultrasound-promoted one-pot synthesis in aqueous media was described, highlighting the use of water as a green solvent and ultrasound irradiation as a complementary tool to traditional synthesis methods .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using various techniques. Single-crystal X-ray diffraction has been a primary method for determining the crystal structure of these compounds, revealing details such as monoclinic crystal systems and specific intermolecular interactions . Crystallographic analyses have also indicated the formation of dimers via weak intermolecular hydrogen bonds in some cases . Furthermore, Hirshfeld surface analysis and density functional theory calculations have been employed to study the frontier orbitals and provide a deeper understanding of the molecular structures .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the compound of interest. However, the synthesis methods mentioned suggest that these pyran derivatives can participate in multi-component reactions and may form various intermolecular interactions, such as hydrogen bonds, which are crucial for the stability of their crystal structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their synthesis and structural analysis. The use of green chemistry principles in their synthesis indicates that these compounds can be produced in an environmentally friendly manner . The crystallographic data provide insights into their solid-state properties, such as crystal system, space group, and unit cell dimensions, which are essential for understanding their physical properties . The chemical properties, such as reactivity and stability, can be deduced from the types of intermolecular interactions present in the crystal structures .
Scientific Research Applications
Antibacterial and Antioxidant Properties
Researchers synthesized derivatives of 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b]pyran-3-carbonitriles using a multicomponent reaction. These derivatives, including 2-amino-4-(2,4-dichlorophenyl)-4,8-dihydro-6-(hydroxymethyl)-8-oxo-pyrano[3,2-b]pyran-3-carbonitrile, showed promising antibacterial activity against Staphylococcus aureus and notable antioxidant properties (Memar et al., 2020).
Structural and Optical Properties in Thin Films
The structural and optical properties of 2-Amino-4-(2-chlorophenyl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile thin films were explored. These compounds, when deposited in thin film form, exhibited nanocrystallites dispersed in an amorphous matrix and maintained their chemical bonds. Their optical properties, including absorption parameters and energy gaps, were determined, highlighting their potential in photovoltaic applications (Zeyada et al., 2016).
Catalysis in Green Synthesis
Nano-silica sulfuric acid (SiO2–OSO3H nanoparticles) was used as a catalyst in the synthesis of 2-amino-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile derivatives. This process demonstrates improved yields and is a more environmentally friendly approach, as the catalyst is recoverable and reusable (Sadeghi et al., 2014).
Photovoltaic Applications
Studies on the photovoltaic properties of 2-amino-4-(2-Cl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile films revealed their potential in organic-inorganic photodiode fabrication. These films demonstrated rectification behavior and photovoltaic properties under illumination, indicating their applicability in solar energy technologies (Zeyada et al., 2016).
Electrical and Dielectric Properties
The AC electrical and dielectrical properties of 2-amino-4-(2-chlorophenyl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile thin films were analyzed. The electrical conduction of these compounds in thin film form was governed by the correlated barrier hopping mechanism. These findings are crucial for applications in electronic and optoelectronic devices (Zeyada et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c17-9-3-1-8(2-4-9)13-11(6-18)16(19)23-14-12(21)5-10(7-20)22-15(13)14/h1-5,13,20H,7,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLPPUITGCHKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid](/img/structure/B3034520.png)
![2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3034521.png)
![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3034523.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3034527.png)

![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B3034529.png)


